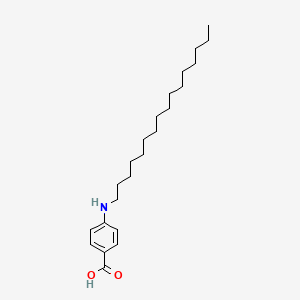
Cetaben
Cat. No. B1668413
Key on ui cas rn:
55986-43-1
M. Wt: 361.6 g/mol
InChI Key: QXWKHSSBFQDQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04198522
Procedure details


p-Hexadecylaminobenzoic acid (2.0 g.) is dissolved in 20 ml. of dry tetrahydrofuran, and to this is added portionwise at room-temperature 0.5 g. of lithium aluminum hydride. The mixture is stirred at room temperature for 3 hours, and then is quenched with 10% aqueous ammonium chloride solution. The mixture is filtered, and the filtrate is evaporated in vacuo to provide a yellow solid. The residue is extracted several times with methylene chloride and the extracts are evaporated in vacuo to give a white solid. Recrystallization from hexane gave the product of the Example, m.p. 74°-75° C. Replacement of p-hexadecylaminobenzoic acid with p-octylaminobenzoic acid, p-nonylaminobenzoic acid, p-decylaminobenzoic acid, p-undecylaminobenzoic acid, p-dodecylaminobenzoic acid, p-tridecylaminobenzoic acid, p-(14-methylpentadecyl)aminobenzoic acid, p-pentadecylaminobenzoic acid, p-heptadecylaminobenzoic acid, p-octadecylaminobenzoic acid, and nondecylaminobenzoic acid provide respectively, p-octylaminobenzyl alcohol, p-nonylaminobenzyl alcohol, p-decylaminobenzyl alcohol, p-undecylaminobenzyl alcohol, p-dodecylaminobenzyl alcohol, p-tridecylaminobenzyl alcohol, p-pentadecylaminobenzyl alcohol, p-(14-methylpentadecyl)aminobenzyl alcohol, p-heptadecylaminobenzyl alcohol, p-octadecylaminobenzyl alcohol and p-nonadecylaminobenzyl alcohol.
Name
p-octylaminobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
p-octadecylaminobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
p-nonadecylaminobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
p-nonylaminobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
p-decylaminobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
p-undecylaminobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
p-dodecylaminobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
p-tridecylaminobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Name
p-pentadecylaminobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
p-(14-methylpentadecyl)aminobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Name
p-heptadecylaminobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][OH:15])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:18](NC1C=CC(CO)=CC=1)[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]C.C(NC1C=CC(C[OH:52])=CC=1)CCCCCCCCC.C(NC1C=CC(CO)=CC=1)CCCCCCCCCC.C(NC1C=CC(CO)=CC=1)CCCCCCCCCCC.C(NC1C=CC(CO)=CC=1)CCCCCCCCCCCC.C(NC1C=CC(CO)=CC=1)CCCCCCCCCCCCCC.CC(C)CCCCCCCCCCCCCNC1C=CC(CO)=CC=1.C(NC1C=CC(CO)=CC=1)CCCCCCCCCCCCCCCC.C(NC1C=CC(CO)=CC=1)CCCCCCCCCCCCCCCCC.C(NC1C=CC(CO)=CC=1)CCCCCCCCCCCCCCCCCC>>[CH2:1]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([OH:52])=[O:15])=[CH:16][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]
|
Inputs


Step One
|
Name
|
p-octylaminobenzyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)NC1=CC=C(CO)C=C1
|
Step Two
|
Name
|
p-octadecylaminobenzyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)NC1=CC=C(CO)C=C1
|
Step Three
|
Name
|
p-nonadecylaminobenzyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCCC)NC1=CC=C(CO)C=C1
|
Step Four
|
Name
|
p-nonylaminobenzyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC)NC1=CC=C(CO)C=C1
|
Step Five
|
Name
|
p-decylaminobenzyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC)NC1=CC=C(CO)C=C1
|
Step Six
|
Name
|
p-undecylaminobenzyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCC)NC1=CC=C(CO)C=C1
|
Step Seven
|
Name
|
p-dodecylaminobenzyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)NC1=CC=C(CO)C=C1
|
Step Eight
|
Name
|
p-tridecylaminobenzyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCC)NC1=CC=C(CO)C=C1
|
Step Nine
|
Name
|
p-pentadecylaminobenzyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCC)NC1=CC=C(CO)C=C1
|
Step Ten
|
Name
|
p-(14-methylpentadecyl)aminobenzyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCCCCCCCCCCCNC1=CC=C(CO)C=C1)C
|
Step Eleven
|
Name
|
p-heptadecylaminobenzyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCC)NC1=CC=C(CO)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)NC1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
